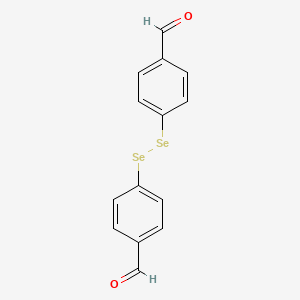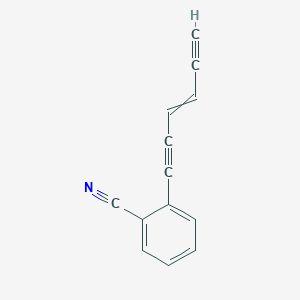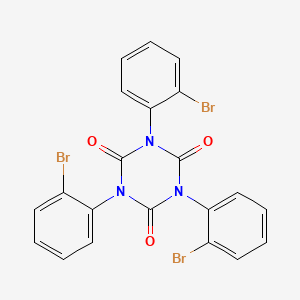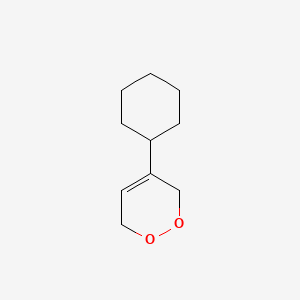![molecular formula C22H14N4O10 B12523712 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) CAS No. 682787-44-6](/img/structure/B12523712.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(carbonylazanediyl) core with two nitrobenzoic acid groups attached, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with 5-nitrobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Higher oxidation state compounds like nitroso derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-[1,2-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,3-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,4-Phenylenebis(methylene)]bis(5-nitrobenzoic acid)
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) stands out due to its specific phenylenebis(carbonylazanediyl) core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
682787-44-6 |
|---|---|
分子式 |
C22H14N4O10 |
分子量 |
494.4 g/mol |
IUPAC名 |
2-[[4-[(2-carboxy-4-nitrophenyl)carbamoyl]benzoyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-17-7-5-13(25(33)34)9-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26(35)36)10-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChIキー |
AODRPBUXWWLPQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)

![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)




![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)






